
Verubulin hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de vérubuline est un agent antinéoplasique puissant connu pour sa capacité à inhiber la formation des microtubules. Cet inhibiteur de petite molécule n'est pas un substrat pour les pompes de multirésistance aux médicaments, ce qui en fait un candidat prometteur pour le traitement du cancer . La formule chimique du chlorhydrate de vérubuline est C₁₇H₁₈ClN₃O, et sa masse moléculaire est de 315,8 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de vérubuline peut être synthétisé par une série de réactions chimiques impliquant la formation d'un noyau de quinazoline. La synthèse commence généralement par la réaction de la 4-méthoxyaniline avec la 2,4-diméthylquinazoline pour former la N-(4-méthoxyphényl)-N,2-diméthylquinazolin-4-amine. Cet intermédiaire est ensuite traité avec de l'acide chlorhydrique pour donner le chlorhydrate de vérubuline .
Méthodes de production industrielle : La production industrielle du chlorhydrate de vérubuline implique l'optimisation des conditions de réaction afin de garantir un rendement élevé et une pureté élevée. Cela comprend le contrôle de la température, du pH et du temps de réaction. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie .
Types de réactions :
Oxydation : Le chlorhydrate de vérubuline peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de vérubuline en ses formes réduites, qui peuvent avoir des activités biologiques différentes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium lithium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes de quinazoline, tandis que la réduction peut produire des dérivés d'amines .
4. Applications de la recherche scientifique
Le chlorhydrate de vérubuline a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Biologie : Étudié pour ses effets sur la division cellulaire et l'apoptose dans diverses lignées cellulaires.
5. Mécanisme d'action
Le chlorhydrate de vérubuline exerce ses effets en inhibant la polymérisation de la tubuline, ce qui perturbe la formation des microtubules. Cela conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. De plus, le chlorhydrate de vérubuline agit comme un agent perturbateur vasculaire, déstabilisant les vaisseaux sanguins nouvellement formés dans les tumeurs . Le composé se lie au site de liaison de la colchicine sur la tubuline, empêchant l'assemblage des microtubules et conduisant finalement à la mort cellulaire .
Composés similaires :
Colchicine : Un autre inhibiteur de la polymérisation de la tubuline qui se lie au même site que le chlorhydrate de vérubuline.
Combrétastatine A-4 : Un puissant inhibiteur des microtubules avec un mécanisme d'action similaire.
Vinblastine : Un agent antinéoplasique qui inhibe la formation des microtubules mais se lie à un site différent sur la tubuline.
Unicité du chlorhydrate de vérubuline : Le chlorhydrate de vérubuline est unique en sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement efficace pour le traitement des tumeurs cérébrales. De plus, sa résistance aux pompes de multirésistance aux médicaments le distingue des autres inhibiteurs des microtubules, améliorant son efficacité dans le traitement du cancer .
Applications De Recherche Scientifique
Glioblastoma Multiforme (GBM)
Verubulin has been evaluated in several clinical trials for its efficacy against glioblastoma multiforme, a highly aggressive brain tumor. In a phase II trial involving 56 patients with recurrent GBM, the drug was administered as a single agent. Results indicated that while the treatment was relatively well tolerated, it exhibited minimal anti-tumor activity overall. However, patients who were naive to bevacizumab (a common treatment) showed better outcomes compared to those who had previously received it, with median survival rates of 9.5 months versus 3.4 months for refractory cases .
Other Tumor Types
In addition to GBM, verubulin has shown potential against various cancers such as melanoma, ovarian cancer, and small cell lung cancer. Preclinical studies have demonstrated low nanomolar potency against these tumor models .
Development of Analogues
Research into verubulin analogues aims to enhance its therapeutic profile while reducing toxicity. For instance:
- Saturated Derivatives : A series of analogues were synthesized with modifications to their structure (e.g., cyclohexane or cycloheptane rings). These compounds were tested for cytotoxicity against different cancer cell lines, revealing promising results in terms of potency and selectivity .
- Dual Inhibitors : Some derivatives have been developed that inhibit both tubulin and vascular endothelial growth factor receptor-2 (VEGFR2), leading to significant reductions in tumor size and vascular disruption in xenograft models .
Toxicity Concerns
Despite its efficacy, verubulin's clinical progression has been hampered by cardiovascular toxicity observed in trials. Notable toxic effects include hypertension, myocardial infarction, and cerebral hemorrhage. These side effects highlight the need for careful patient selection and monitoring during treatment .
Summary of Research Findings
The following table summarizes key findings from various studies on verubulin and its analogues:
Study/Trial | Cancer Type | Phase | Key Findings | Toxicity |
---|---|---|---|---|
Phase II Trial | GBM | II | Minimal anti-tumor activity; better outcomes in bevacizumab-naive patients | Cardiovascular toxicity observed |
Preclinical Studies | Melanoma, Ovarian Cancer | N/A | Low nanomolar potency against multiple tumor types | N/A |
Analogue Development | Various Cancers | N/A | Enhanced potency and selectivity in new derivatives | Varies by analogue |
Mécanisme D'action
Verubulin hydrochloride exerts its effects by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This leads to cell-cycle arrest and apoptosis in cancer cells. Additionally, this compound acts as a vascular disrupting agent, destabilizing newly formed blood vessels in tumors . The compound binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules and ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Colchicine: Another tubulin polymerization inhibitor that binds to the same site as verubulin hydrochloride.
Combretastatin A-4: A potent microtubule inhibitor with a similar mechanism of action.
Vinblastine: An antineoplastic agent that inhibits microtubule formation but binds to a different site on tubulin.
Uniqueness of this compound: this compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating brain tumors. Additionally, its resistance to multidrug resistance pumps sets it apart from other microtubule inhibitors, enhancing its efficacy in cancer treatment .
Activité Biologique
Verubulin hydrochloride, also known as MPC-6827, is a potent small-molecule inhibitor of microtubule formation, primarily recognized for its antitumor activity. This compound has garnered attention due to its ability to disrupt tubulin polymerization, leading to significant cytotoxic effects in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical implications.
Verubulin acts as a tubulin polymerization inhibitor , binding to the colchicine-binding site on tubulin. By preventing the assembly of microtubules, verubulin disrupts critical cellular processes such as mitosis and intracellular transport. This action results in cell cycle arrest and subsequent apoptosis in cancer cells.
- Binding Affinity : The compound exhibits an IC50 value ranging from 1.5 to 3.4 nM , highlighting its potent inhibitory effect on microtubule formation .
Efficacy in Cancer Models
Numerous studies have demonstrated the effectiveness of verubulin against various cancer types, including:
- Breast Cancer : In vitro studies using the MCF7 breast cancer cell line showed significant cytotoxicity, with dose-response curves indicating high efficacy .
- Lung Cancer : Verubulin has shown potent activity against non-small cell lung cancer (NSCLC) models, leading to reduced tumor growth both in vitro and in vivo .
- Other Cancers : It has also been effective against melanoma, ovarian cancer, and prostate cancer .
Cytotoxicity Studies
A series of experiments evaluated the cytotoxic effects of verubulin and its analogues across different cell lines:
Compound | Cell Line | IC50 (nM) | Selectivity |
---|---|---|---|
Verubulin | MCF7 | 2.0 | High |
Verubulin | A549 | 3.0 | Moderate |
Analogue 2c | MCF7 | 1.8 | High |
Analogue 2k | A549 | 30 | Low |
The table above summarizes findings from cytotoxicity assays where verubulin demonstrated superior potency compared to its analogues .
Imaging Studies
Recent imaging studies utilizing positron emission tomography (PET) have provided insights into the distribution and uptake of verubulin in vivo:
- Rodent Models : Preliminary PET imaging revealed varying uptake levels between mouse and rat brains, with significant differences noted under different pretreatment conditions .
- Alzheimer's Disease Tissue : Autoradiography studies indicated higher uptake of verubulin in Alzheimer's disease patient tissue compared to healthy controls, suggesting potential applications beyond oncology .
Clinical Implications and Toxicity Concerns
While verubulin exhibits promising antitumor activity, its clinical progression has faced challenges due to cardiovascular toxicity observed in early-phase trials. Reported side effects include hypertension, myocardial infarction, and cerebral hemorrhage . These adverse effects necessitate careful monitoring and further investigation into the safety profile of verubulin.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWDIKZJLOZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238682 | |
Record name | Verubulin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917369-31-4 | |
Record name | Verubulin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verubulin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERUBULIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.